4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid
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Overview
Description
4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .
Preparation Methods
The synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid typically involves the reaction of 4-methyl-1,3-thiazol-2-amine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-[(4-Methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique structure and the specific biological activities it exhibits
Properties
CAS No. |
42574-75-4 |
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Molecular Formula |
C8H8N2O3S |
Molecular Weight |
212.23 g/mol |
IUPAC Name |
(E)-4-[(4-methyl-1,3-thiazol-2-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H8N2O3S/c1-5-4-14-8(9-5)10-6(11)2-3-7(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11)/b3-2+ |
InChI Key |
SZHSZXVDDHSKJR-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)/C=C/C(=O)O |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
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